Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate
CAS No.: 885521-05-1
Cat. No.: VC3867305
Molecular Formula: C9H8IN3O2
Molecular Weight: 317.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885521-05-1 |
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Molecular Formula | C9H8IN3O2 |
Molecular Weight | 317.08 g/mol |
IUPAC Name | methyl 4-amino-3-iodo-2H-indazole-6-carboxylate |
Standard InChI | InChI=1S/C9H8IN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) |
Standard InChI Key | KXKFNOAIRPJUBK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=NNC(=C2C(=C1)N)I |
Canonical SMILES | COC(=O)C1=CC2=NNC(=C2C(=C1)N)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate has the molecular formula CHINO, with a molecular weight of 345.09 g/mol . Its IUPAC name derives from the indazole core substituted at three positions:
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C3: Iodo group (-I)
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C4: Amino group (-NH)
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C6: Methoxycarbonyl group (-COOCH)
The compound’s planar aromatic system facilitates π-π stacking interactions, while the iodine atom introduces steric bulk and potential halogen bonding capabilities. The amino group enhances solubility in polar solvents and serves as a site for further functionalization.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHINO | |
Molecular Weight | 345.09 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Density | 1.8–2.1 g/cm (estimated) | |
LogP | ~2.5 (calculated) | – |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, related indazole derivatives exhibit characteristic spectral features:
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H NMR: Aromatic protons typically resonate between δ 7.0–8.5 ppm, with the NH group appearing as a broad singlet near δ 5.5–6.0 ppm .
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IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm, while N-H stretches for the amino group occur near 3300–3500 cm .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the indazole core. A plausible retrosynthetic pathway involves:
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Iodination at C3 using electrophilic iodinating agents (e.g., I/AgNO) .
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Esterification at C6 via methyl chloroformate or methanol under acidic conditions .
Silver-Mediated Intramolecular Oxidative C–H Amination
A method reported by for analogous indazoles employs AgNTf as a mediator. For methyl 4-amino-3-iodo-1H-indazole-6-carboxylate, the reaction would proceed as:
This single-electron transfer (SET) mechanism enables efficient cyclization, with yields exceeding 70% for similar substrates .
Sequential Iodination and Amination
An alternative approach from involves:
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Iodination of 4-nitroindazole derivatives using I/KOH in DMF.
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Reduction of the nitro group to an amine via catalytic hydrogenation (H/Pd-C).
This method offers regioselectivity but requires careful control of reaction conditions to avoid over-reduction .
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL (estimated via LogP calculations)
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pH Stability: Stable in neutral conditions; degrades under strong acids/bases due to ester hydrolysis .
Thermal and Oxidative Stability
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